N'-(2-Cyanophenyl)-N,N-dimethylformamidine
Overview
Description
N'-(2-Cyanophenyl)-N,N-dimethylformamidine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as quinazoline derivatives, have been found to interact with a variety of targets, including various receptors and enzymes .
Mode of Action
It’s known that similar compounds can inhibit neuronal excitation in the central nervous system .
Biochemical Pathways
Related compounds have been found to impact a variety of biological pathways, including those involved in inflammation, cancer, and various physiological activities .
Pharmacokinetics
A compound with a similar structure has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Related compounds have been found to have a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .
Biochemical Analysis
Biochemical Properties
N’-(2-Cyanophenyl)-N,N-dimethylformamidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of this interaction involves the inhibition of the enzyme’s activity, which can lead to the suppression of cancer cell proliferation . Additionally, N’-(2-Cyanophenyl)-N,N-dimethylformamidine has shown interactions with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
N’-(2-Cyanophenyl)-N,N-dimethylformamidine affects various types of cells and cellular processes. In cancer cells, it has been found to inhibit cell proliferation by interfering with DNA replication and inducing apoptosis . This compound also impacts cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For example, it can downregulate the expression of genes involved in cell cycle progression, thereby slowing down the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of N’-(2-Cyanophenyl)-N,N-dimethylformamidine involves its binding interactions with biomolecules. It inhibits the activity of human topoisomerase II by fitting into the enzyme’s active site pocket, thereby preventing the enzyme from performing its function . This inhibition leads to the accumulation of DNA breaks, triggering cell death. Additionally, N’-(2-Cyanophenyl)-N,N-dimethylformamidine can modulate the activity of other enzymes and proteins, resulting in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(2-Cyanophenyl)-N,N-dimethylformamidine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that N’-(2-Cyanophenyl)-N,N-dimethylformamidine remains stable under specific conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to the compound can lead to its gradual degradation, reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of N’-(2-Cyanophenyl)-N,N-dimethylformamidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, it can induce toxic effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
N’-(2-Cyanophenyl)-N,N-dimethylformamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular energy production and metabolic balance.
Transport and Distribution
Within cells and tissues, N’-(2-Cyanophenyl)-N,N-dimethylformamidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its bioavailability and efficacy. Studies have shown that N’-(2-Cyanophenyl)-N,N-dimethylformamidine can accumulate in certain cellular compartments, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of N’-(2-Cyanophenyl)-N,N-dimethylformamidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, exerting its inhibitory effects on DNA replication and cell division. This subcellular targeting enhances the compound’s specificity and efficacy in biochemical applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVOLCHPUOIJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249277 | |
Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36185-83-8 | |
Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36185-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-(2-Cyanophenyl)-N,N-dimethylformamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036185838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC319960 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(2-cyanophenyl)-N,N-dimethylformamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N'-(2-Cyanophenyl)-N,N-dimethylformamidine in the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives?
A1: this compound serves as a crucial intermediate in the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives. [] The research demonstrates its reaction with α-aminophosphonates under microwave irradiation, leading to the formation of the target compounds. This synthetic route highlights the compound's utility in constructing the quinazoline scaffold, which holds significance in medicinal chemistry for its diverse biological activities.
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